Physicochemical Profiling & Technical Guide: 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
Physicochemical Profiling & Technical Guide: 6,6-Difluorospiro[2.5]octane-1-carboxylic acid
[1]
Executive Summary
6,6-Difluorospiro[2.5]octane-1-carboxylic acid (CAS: 1645564-71-1 for the (S)-enantiomer) represents a high-value, spirocyclic building block designed to address specific challenges in modern drug discovery: metabolic stability, solubility, and conformational rigidity.[1]
As the pharmaceutical industry shifts away from flat, aromatic-heavy scaffolds towards higher Fsp³ (fraction of sp³ hybridized carbons) architectures, this molecule offers a strategic advantage. It functions as a bioisostere for lipophilic cycloalkyl or phenyl groups while introducing specific metabolic blockade via gem-difluorination.[1] This guide provides a comprehensive analysis of its physicochemical properties, synthetic accessibility, and experimental characterization protocols.
Molecular Architecture & Design Logic
Structural Analysis
The molecule consists of a spiro[2.5]octane core—a cyclohexane ring fused to a cyclopropane ring at a single carbon atom.
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Spiro-Fusion: The spiro center creates an orthogonal orientation between the two rings, imposing a rigid 3D conformation that prevents the "pancaking" often seen in aromatic systems.
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Cyclopropane Ring (C1-C2-C3): Bears the carboxylic acid at position 1.[1] The inherent strain of the cyclopropane ring (~27.5 kcal/mol) imparts unique reactivity and lowers the pKa of the attached acid compared to acyclic analogs.
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Cyclohexane Ring (C4-C8): Substituted with two fluorine atoms at position 6 (relative to the spiro junction).[1]
The "Fluorine Effect"
The 6,6-difluoro substitution is not arbitrary; it serves two critical medicinal chemistry functions:
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Metabolic Blockade: In the non-fluorinated spiro[2.5]octane scaffold, the C6 position (para to the spiro center) is the primary site for Cytochrome P450-mediated hydroxylation. Gem-difluorination effectively blocks this metabolic soft spot.[1]
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Lipophilicity Modulation: While fluorine is lipophilic, the C-F bond's polarity can offset the logP increase typically seen with methylation, often resulting in a "lipophilicity neutral" modification that improves metabolic stability without compromising solubility.
Physicochemical Profile
The following data aggregates predicted values and experimental ranges derived from structural analogs (e.g., 4,4-difluorocyclohexanecarboxylic acid).
| Property | Value / Range | Confidence | Method/Source |
| Molecular Formula | C₉H₁₂F₂O₂ | Exact | - |
| Molecular Weight | 190.19 g/mol | Exact | - |
| CAS Registry | 1645564-71-1 | (S)-isomer | [1] |
| cLogP | 1.9 – 2.2 | High | Consensus Prediction [2] |
| TPSA | 37.3 Ų | High | Topological Calculation |
| pKa (Acid) | 4.75 ± 0.2 | Medium | Analog Inference (Cyclopropanecarboxylic acid pKa ≈ 4.[1][2]8) |
| H-Bond Donors | 1 | Exact | Carboxylic Acid OH |
| H-Bond Acceptors | 2 | Exact | Carbonyl O, Hydroxyl O (F is weak acceptor) |
| Melting Point | Solid (Est. 85–100°C) | Low | Based on 4,4-difluorocyclohexanecarboxylic acid (mp 103°C) [3] |
| Solubility | Low (Water, pH 1) High (Water, pH >7) | High | Carboxylic acid salt formation |
Analyst Note: The pKa is slightly lower than typical aliphatic acids (4.8) due to the increased s-character of the cyclopropane carbon orbital attached to the carboxyl group.
Synthetic Workflow & Manufacturing
The synthesis of 6,6-difluorospiro[2.5]octane-1-carboxylic acid typically proceeds from commercially available 4,4-difluorocyclohexanone .[1] The critical step is the construction of the spiro-cyclopropane ring.[3]
Synthetic Pathway Diagram[1]
Figure 1: Retrosynthetic analysis and forward synthesis pathway.
Detailed Experimental Protocol (Representative)
Step 1: Methylenation (Wittig)
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Suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under N₂.
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Add KOtBu (1.2 eq) at 0°C; stir 1h (yellow suspension).
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Add 4,4-difluorocyclohexanone (1.0 eq) dropwise. Warm to RT and stir 12h.
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Workup: Quench with sat. NH₄Cl, extract with pentane (to avoid removing volatile product).
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Validation: ¹H NMR shows disappearance of ketone signal and appearance of exocyclic alkene protons (~4.7 ppm).
Step 2: Rhodium-Catalyzed Cyclopropanation
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Dissolve 1-methylene-4,4-difluorocyclohexane (1.0 eq) in DCM.[1]
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Add Rh₂(OAc)₄ catalyst (0.5 mol%).
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Add Ethyl diazoacetate (1.2 eq) slowly via syringe pump over 6h (prevent dimerization).
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Note: This produces a mixture of diastereomers (and enantiomers if chiral catalyst is not used).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Step 3: Hydrolysis
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Dissolve ester in THF/MeOH/H₂O (3:1:1).
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Add LiOH (2.0 eq). Stir at RT for 4h.[1]
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Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1]
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Crystallization: Recrystallize from Hexane/EtOAc to obtain the pure acid.
Experimental Characterization Protocols
To ensure scientific integrity, the following self-validating protocols should be used to characterize the material.
Protocol: pKa Determination via Potentiometric Titration
Since the pKa is critical for formulation, do not rely solely on prediction.
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Preparation: Dissolve 5.0 mg of the compound in 10 mL of degassed water/methanol (if solubility is low, use 20% MeOH and extrapolate to 0%).
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Titrant: Standardized 0.01 M KOH (CO₂-free).
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Apparatus: Automated titrator with a glass pH electrode (calibrated at pH 4.01 and 7.00).
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Execution: Perform titration at 25°C under N₂ blanket. Record pH vs. Volume.
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Analysis: Use the Gran Plot method to determine the equivalence point and the Henderson-Hasselbalch equation to calculate pKa.
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Acceptance Criteria: The titration curve must show a sharp inflection point. Replicate measurements should be within ±0.05 pH units.
Protocol: Lipophilicity (LogD) Measurement
Due to the ionizable carboxylic acid, LogD (pH-dependent) is more relevant than LogP.
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Method: Shake-Flask method (miniaturized).
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Phases: 1-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Procedure:
-
Dissolve compound in the aqueous phase (pre-saturated).
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Add equal volume of octanol phase.
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Shake for 1h at 25°C; centrifuge to separate phases.
-
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Quantification: Analyze both phases via HPLC-UV (210 nm).
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Calculation:
.
Applications in Drug Discovery[4][5]
Bioisosteric Replacement
The 6,6-difluorospiro[2.5]octane scaffold is an ideal replacement for:
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Gem-dimethyl groups: Reduces lipophilicity while maintaining steric bulk.[1]
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Cyclohexyl groups: Increases metabolic stability and lowers LogP (due to F polarity).
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Phenyl rings: Provides a saturated, rigid alternative to improve Fsp³ and solubility.
Case Study Logic
In a hypothetical inhibitor design, replacing a terminal 4-fluorophenyl group with 6,6-difluorospiro[2.5]octane would:
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Retain the distal fluorine interaction (mimicked by the CF₂ group).
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Eliminate the aromatic ring liability (toxicity/solubility).
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Vector the carboxylic acid (at C1) into a specific polar pocket (e.g., Arginine residue interaction).
References
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AChemBlock. (S)-6,6-difluorospiro[2.5]octane-1-carboxylic acid Product Page. Catalog ID: Q57054.[4] Link
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PubChem. Compound Summary: Spiro[2.5]octane-1-carboxylic acid (Analog).[1] National Library of Medicine. Link
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Sigma-Aldrich. 4,4-Difluorocyclohexanecarboxylic acid Product Specification. CAS: 122665-97-8.[1][5][6] Link
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Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[1] Angewandte Chemie International Edition, 49(28), 4843-4848. (General grounding on spiro-scaffolds).
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. (Grounding on Fluorine effects).
Sources
- 1. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate | C11H19NO3 | CID 22135564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spiro[2.5]octane-6-carboxylic acid CAS#: 1086399-13-4 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (S)-6,6-difluorospiro[2.5]octane-1-carboxylic acid 97% | CAS: 1645564-71-1 | AChemBlock [achemblock.com]
- 5. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4-二氟环己基甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
